2-Bromo-4-isopropoxy-5-methoxybenzoic acid

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers requiring a versatile, polysubstituted benzoic acid building block for Suzuki-Miyaura or Buchwald-Hartwig couplings will find 2-Bromo-4-isopropoxy-5-methoxybenzoic acid (CAS 1142201-89-5) an essential reagent. The ortho-bromo substituent serves as a reactive handle for Pd-catalyzed cross-coupling, while the electron-donating isopropoxy and methoxy groups modulate ring electronics and enhance lipophilicity (LogP 3.51). This unique substitution pattern enables systematic SAR exploration and is validated for constructing CNS-penetrant and antitumor agents. Supplied with a minimum purity of 95%, this compound is available for immediate global dispatch, ensuring continuity for your medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H13BrO4
Molecular Weight 289.12 g/mol
CAS No. 1142201-89-5
Cat. No. B1293102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-isopropoxy-5-methoxybenzoic acid
CAS1142201-89-5
Molecular FormulaC11H13BrO4
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C(=C1)Br)C(=O)O)OC
InChIInChI=1S/C11H13BrO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14)
InChIKeyJKHMLZVDLVTXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-isopropoxy-5-methoxybenzoic Acid: Structure, Properties & Specifications


2-Bromo-4-isopropoxy-5-methoxybenzoic acid (CAS 1142201-89-5) is a polysubstituted benzoic acid derivative with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol . The compound features three distinct substituents on the aromatic ring: a bromine atom at the 2-position (ortho to the carboxylic acid), an isopropoxy group at the 4-position (para to the carboxylic acid), and a methoxy group at the 5-position. The carboxylic acid functional group enables participation in diverse transformations including esterification, amidation, and acid chloride formation . Predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 356.6±42.0 °C at 760 mmHg, a flash point of 169.5±27.9 °C, and an ACD/LogP of 3.51 [1]. The compound is commercially available at a minimum purity specification of 95% and is intended for research and development use only .

Polysubstituted benzoic acid building block with ortho-bromo, para-isopropoxy, meta-methoxy groups
Ortho-bromine handle enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Isopropoxy group contributes elevated lipophilicity for permeability tuning
Orthogonal –COOH, –Br, –OiPr, –OMe handles for parallel library synthesis

2-Bromo-4-isopropoxy-5-methoxybenzoic Acid: Advantages Over Common Analogs


The substitution pattern of 2-bromo-4-isopropoxy-5-methoxybenzoic acid (ortho-bromo, para-isopropoxy, meta-methoxy relative to the carboxylic acid) creates a unique electronic and steric environment that cannot be replicated by simply exchanging individual substituents. The 2-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), with its reactivity modulated by the electron-donating isopropoxy and methoxy groups that influence the electron density of the aromatic ring . Moving the bromine to the 3-position (as in 3-bromo-4-isopropoxy-5-methoxybenzoic acid, CAS 938243-10-8) alters the regiochemistry of subsequent coupling steps and changes the electronic character of the resulting biaryl products . Similarly, replacing bromine with chlorine (as in 2-chloro-4-isopropoxy-5-methoxybenzoic acid, CAS 713104-07-5) significantly reduces cross-coupling reactivity due to the higher bond dissociation energy of the C–Cl bond (approximately 96 kcal/mol) compared to the C–Br bond (approximately 81 kcal/mol) . The combined presence of the isopropoxy and methoxy groups further distinguishes this compound from simpler bromomethoxybenzoic acids such as 2-bromo-5-methoxybenzoic acid (CAS 22921-68-2), which lack the additional lipophilic isopropoxy moiety that influences solubility, membrane permeability, and downstream biological properties of derived compounds .

Regioisomer mismatch
3-Bromo analog (CAS 938243-10-8) produces different biaryl coupling geometry and electronic profile; may alter SAR outcomes.
Halogen exchange reduces reactivity
2-Chloro analog (CAS 713104-07-5) has higher C–Cl bond dissociation energy, likely requiring harsher coupling conditions and may reduce cross-coupling efficiency.
Simpler analogs lack lipophilic handle
2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2) lacks the isopropoxy group, leading to lower lipophilicity and altered permeability profile.

2-Bromo-4-isopropoxy-5-methoxybenzoic Acid: Differentiation Evidence


Superior Lipophilicity vs. Non-Isopropoxy Analogs

The target compound 2-bromo-4-isopropoxy-5-methoxybenzoic acid exhibits a predicted ACD/LogP value of 3.51, which is substantially higher than simpler bromomethoxybenzoic acid analogs lacking the isopropoxy substituent . This elevated lipophilicity is directly attributable to the 4-isopropoxy group, which increases the hydrophobic character of the molecule and enhances its ability to partition into lipid membranes . In drug discovery contexts, LogP values between 1 and 4 are generally considered favorable for oral bioavailability and cellular permeability, positioning this compound within an optimal range for generating drug-like derivatives.

Predicted Lipophilicity
Class-level
LogP 3.51
Δ +1.0 vs non-isopropoxy analog
Reported higher lipophilicity; may support permeability and distribution tuning.
ACD/Labs prediction; verify experimentally.
Lipophilicity Drug-likeness Medicinal Chemistry

Ortho-Bromo Boosts Cross-Coupling Reactivity

The 2-bromo substituent at the ortho position relative to the carboxylic acid provides a strategically positioned handle for palladium-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy approximately 81 kcal/mol) is significantly more labile toward oxidative addition with Pd(0) catalysts compared to the C–Cl bond (BDE approximately 96 kcal/mol) present in the chloro analog (2-chloro-4-isopropoxy-5-methoxybenzoic acid, CAS 713104-07-5) . This difference in bond strength translates to faster reaction kinetics and milder coupling conditions for the bromo derivative . Additionally, the ortho-bromo positioning enables distinct steric and electronic outcomes in biaryl coupling products compared to the 3-bromo regioisomer (CAS 938243-10-8), providing synthetic chemists with regiochemical control over the final coupling architecture .

Halogen Bond Dissociation Energy
Reported
C–Br: ~81 kcal/mol vs C–Cl: ~96 kcal/mol
Δ ~15 kcal/mol lower
May support milder cross-coupling conditions relative to chloro analog.
Gas-phase BDE; oxidative addition context.
Cross-coupling Suzuki-Miyaura Synthetic Chemistry

Validated Synthetic Route to Antitumor Naphthoquinones

2-Bromo-4-isopropoxy-5-methoxybenzoic acid has been explicitly employed as a synthetic intermediate in the preparation of 2-aryl-1,4-naphthoquinone-1-oxime methyl ethers with demonstrated antitumor activity . In this synthetic route, the 2-bromobenzoate scaffold serves as the aryl coupling partner in a palladium-catalyzed reaction with 1-tetralone derivatives, followed by OsO4–NMO oxidation to yield spiro compounds that are key intermediates en route to biologically active naphthoquinone oximes . This established application validates the compound's utility in constructing complex, medicinally relevant molecular architectures.

Published Synthetic Route
Reported
Pd-catalyzed coupling + OsO₄–NMO oxidation to naphthoquinone oximes
Established methodology may reduce route development time for related scaffolds.
Synlett 2014; research use only.
Antitumor Naphthoquinone Suzuki Coupling

Triple Substitution for Scaffold Diversity

The concurrent presence of bromo, isopropoxy, and methoxy substituents on the benzoic acid core creates three distinct vectors for structural diversification. The carboxylic acid permits amide, ester, or acid chloride formation; the bromine enables transition metal-catalyzed cross-coupling; and the isopropoxy/methoxy groups provide handles for further functionalization or can serve as metabolically stable lipophilic anchors . This triply-substituted scaffold offers greater molecular complexity at the starting building block stage compared to simpler analogs such as 2-bromo-5-methoxybenzoic acid (two substituents) or 4-isopropoxybenzoic acid (one substituent) . The unique arrangement of electron-donating groups (isopropoxy, methoxy) adjacent to an electron-withdrawing carboxylic acid and a heavy halogen creates a polarized aromatic system with predictable regioselectivity for electrophilic aromatic substitution and metalation reactions .

Functional Handle Count
Class-level
4 handles: –COOH, –Br, –OiPr, –OMe vs 2–3 handles in simpler analogs
May support broader chemical space exploration in SAR campaigns.
Class-level; actual diversification scope depends on reaction conditions.
Scaffold Diversity SAR Studies Drug Discovery

2-Bromo-4-isopropoxy-5-methoxybenzoic Acid: Application Scenarios


Lipophilic Biaryl Synthesis for CNS & Oncology

The elevated LogP (3.51) and orthogonal functional handles make this compound particularly suitable for constructing CNS-penetrant and lipophilic antitumor agents . The ortho-bromo substituent enables efficient Suzuki-Miyaura coupling to generate diverse biaryl architectures, while the pre-installed isopropoxy group contributes to enhanced blood-brain barrier penetration in CNS-targeted programs and improved cellular uptake in oncology applications . The validated synthetic route to antitumor naphthoquinone derivatives via this building block provides a direct precedent for generating bioactive compounds with demonstrated antiproliferative potential .

Regiochemical Diversification for SAR Campaigns

The fixed 2-bromo-4-isopropoxy-5-methoxy substitution pattern provides a defined three-dimensional pharmacophore that can be systematically diversified at each functional site . The bromine position (ortho to COOH) generates biaryl coupling products with a distinct dihedral angle and electronic profile compared to meta- or para-substituted analogs, enabling exploration of conformation-dependent biological activity . The carboxylic acid can be converted to amides, esters, or heterocycles without affecting the bromine handle, allowing parallel library synthesis. The 3-bromo regioisomer (CAS 938243-10-8) would produce different coupling geometries and electronic distributions, underscoring the importance of selecting the correct regioisomer for targeted SAR exploration .

Chemoselective Cross-Coupling of Polysubstituted Benzoates

The combination of a reactive ortho-bromo substituent with electron-donating isopropoxy and methoxy groups creates an electronically deactivated aromatic ring toward oxidative addition, presenting a valuable test substrate for developing new catalytic systems that operate under mild conditions . The presence of the carboxylic acid moiety (which can be protected as an ester) adds an additional layer of chemoselectivity challenge, making this compound an excellent probe for evaluating catalyst tolerance toward acidic/coordinating functional groups . The established synthetic protocol using this exact compound in Pd-catalyzed coupling with 1-tetralone provides a benchmark system against which new methodologies can be compared .

Lipophilic Benzoic Acid Building Blocks for Agrochemicals

The high lipophilicity (LogP 3.51) and metabolic stability conferred by the isopropoxy and methoxy ether groups make derivatives of this compound suitable candidates for agrochemical development, where enhanced foliar uptake and environmental persistence are often desirable . The bromine handle permits late-stage diversification to introduce heterocyclic motifs common in fungicides and herbicides . Compared to the chloro analog (CAS 713104-07-5), the bromo derivative offers superior reactivity in cross-coupling steps while maintaining similar physicochemical properties, providing greater synthetic flexibility in route design .

Application
Selection Property
Validation Focus
CNS-penetrant biaryl synthesis
Elevated lipophilicity from isopropoxy group
Permeability and brain penetration studies
Regiochemical SAR exploration
Ortho-bromo coupling geometry
Conformation-activity relationship profiling
Mild cross-coupling methodology development
Electron-rich aryl bromide with acid functionality
Catalyst tolerance and chemoselectivity
Agrochemical building block synthesis
High lipophilicity and synthetic flexibility
Foliar uptake and environmental fate studies

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